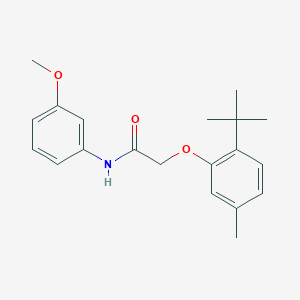
2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenoxy group substituted with tert-butyl and methyl groups, as well as a methoxyphenyl group attached to the acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide typically involves the following steps:
Formation of 2-tert-butyl-5-methylphenol: This intermediate can be synthesized through the alkylation of 2-methylphenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Etherification: The phenol group of 2-tert-butyl-5-methylphenol is then reacted with 2-chloroacetamide in the presence of a base such as potassium carbonate to form 2-(2-tert-butyl-5-methylphenoxy)acetamide.
N-Acylation: Finally, the acetamide is reacted with 3-methoxyaniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Continuous flow reactors: to enhance reaction efficiency and yield.
Automated purification systems: to ensure high purity of the final product.
Green chemistry principles: to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as ceric ammonium nitrate.
Reduction: The acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in acetonitrile at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran under reflux.
Substitution: Thiols or amines in the presence of a base such as sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of 2-(2-tert-butyl-5-methylphenoxy)-N-(3-hydroxyphenyl)acetamide.
Reduction: Formation of 2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)ethylamine.
Substitution: Formation of substituted phenoxyacetamides depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes.
Pathways: It could modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-tert-butyl-5-methylphenoxy)-N-(3-hydroxyphenyl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)ethylamine: Similar structure but with an ethylamine group instead of an acetamide group.
Uniqueness
2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-14-9-10-17(20(2,3)4)18(11-14)24-13-19(22)21-15-7-6-8-16(12-15)23-5/h6-12H,13H2,1-5H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBFWPDODKWLHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-(cyclohexylamino)-2-oxoethyl)thio)acetamide](/img/structure/B2355434.png)

![2-chloro-6-fluoro-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2355438.png)
![2-chloro-6-fluoro-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2355439.png)

![N-[(3-Pyridin-3-ylphenyl)methyl]prop-2-enamide](/img/structure/B2355441.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2355443.png)

![3,5-dinitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2355446.png)
![2-(4-chlorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2355448.png)

![methyl 2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2355456.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2355457.png)
